Synthetic Yield Optimization – 4-(Difluoromethoxy)-3-methoxycinnamic Acid Patent Route Efficiency
The target compound 3-methoxy-4-difluoromethoxycinnamic acid was synthesized via a patented two-step route with a reported isolated yield of 79% [1]. This yield is achieved from commercially available 3-hydroxy-4-difluoromethoxybenzaldehyde through sequential substitution and Perkin reactions [1]. In contrast, a broader patent for polyhalogenated cinnamic acids reports typical yields ranging from 50–70% for analogous difluoro-cinnamic acid derivatives when using similar condensation conditions with malonic acid [2].
| Evidence Dimension | Synthetic Isolated Yield |
|---|---|
| Target Compound Data | 79% isolated yield |
| Comparator Or Baseline | Polyhalogenated cinnamic acid derivatives: 50–70% typical range |
| Quantified Difference | 9–29 percentage point improvement over baseline range |
| Conditions | Patent CN106146296A; two-step route from 3-hydroxy-4-difluoromethoxybenzaldehyde using Perkin reaction with acetic anhydride |
Why This Matters
Higher synthetic yield directly reduces cost of goods for procurement and improves scalability for medicinal chemistry programs.
- [1] KPC PHARM INC. (2016). Method for preparing caffeic acid derivative. CN106146296A. Example 1: Preparation of 3-methoxy-4-difluoromethoxycinnamic acid, yield: 79%. View Source
- [2] All Indian Patents. (2002). Process for the preparation of polyhalogenated cinnamic acids and cinnamic acid derivatives of formula (III). View Source
